Product packaging for Lys-Val hydrochloride(Cat. No.:CAS No. 106810-44-0)

Lys-Val hydrochloride

Cat. No.: B6356938
CAS No.: 106810-44-0
M. Wt: 281.78 g/mol
InChI Key: OKIYIEZRMCQJCX-OZZZDHQUSA-N
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Description

Significance of Dipeptides and Short Peptides in Contemporary Chemical Biology

Dipeptides, the simplest peptide units, consist of two amino acids linked by a single peptide bond. Their small size and well-defined chemical structures make them ideal building blocks for constructing more complex supramolecular architectures. researchgate.net In contemporary chemical biology, dipeptides and short peptides are invaluable for several reasons:

Fundamental Studies of Molecular Interactions: They serve as minimalistic models to investigate non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-π stacking, which are the driving forces behind protein folding and molecular self-assembly. frontiersin.org

Biomaterial Development: The self-assembly of short peptides can lead to the formation of novel biomaterials, including hydrogels. These materials are gaining significant attention for biomedical applications like drug delivery, tissue engineering, and 3D cell culture due to their biocompatibility and tunable properties. cdnsciencepub.commdpi.com

Metabolic and Signaling Research: Dipeptides like Lys-Val are metabolites formed during protein breakdown and can be further metabolized into their constituent amino acids. nih.gov Studying these simple peptides provides insights into metabolic pathways and cellular signaling.

Probing Enzymatic Mechanisms: Short peptide sequences are often used as substrates or inhibitors in biochemical assays to study the activity and specificity of enzymes, such as proteases. chemimpex.com

The hydrochloride salt form of dipeptides, such as Lys-Val hydrochloride, is frequently used in research due to its enhanced solubility in aqueous solutions, which is crucial for many experimental setups. chemicalbook.com

Overview of Lysine-Valine (Lys-Val) Constructs as Model Systems in Peptide Science

The specific combination of lysine (B10760008) and valine imparts unique properties to the Lys-Val dipeptide, making it an excellent model system in peptide science. Lysine is a basic amino acid with a positively charged side chain at physiological pH, contributing to solubility and providing a site for specific interactions. In contrast, valine is a hydrophobic amino acid with a branched side chain that influences steric interactions and packing.

This amphiphilic nature makes Lys-Val constructs particularly interesting for studying:

Self-Assembly and Hydrogelation: The balance between the hydrophilic lysine and hydrophobic valine residues can drive the self-assembly of Lys-Val containing peptides into various nanostructures, including nanofibers that can form hydrogels. rsc.orgacs.org Researchers have used Lys-Val sequences within larger peptide designs to create stimuli-responsive hydrogels, for instance, those that respond to changes in pH. rsc.org

Racemization Studies: Diastereomeric pairs of lysyl dipeptides, including those with valine, have been synthesized and used as model systems to study racemization during peptide synthesis, a critical aspect for ensuring the purity and biological activity of synthetic peptides. cdnsciencepub.comcdnsciencepub.com

Peptide-Metal Interactions: The lysine residue in Lys-Val can act as a ligand for metal ions, making it a simple model to study the coordination chemistry of peptides with metals. These interactions are crucial in various biological processes and in the development of new functional materials. nih.govrsc.org

Drug Delivery Vehicles: The self-assembly properties of Lys-Val containing peptides are being explored for the encapsulation and delivery of therapeutic agents. For example, a tetrapeptide containing Lys-Val has been shown to form spherical assemblies capable of encapsulating and delivering doxorubicin (B1662922) into cells. acs.org

Scope and Research Trajectories in this compound Investigations

Investigations into this compound and related constructs are following several promising trajectories, pushing the boundaries of chemical biology and materials science.

Advanced Biomaterials: A significant research direction is the design of more sophisticated self-assembling peptide systems based on the Lys-Val motif. This includes creating multi-component hydrogels with tailored mechanical properties and stimuli-responsiveness for applications in regenerative medicine and wound healing. mdpi.comacs.org The incorporation of Lys-Val into larger, more complex peptide sequences allows for the development of materials that can mimic the extracellular matrix. acs.org

Targeted Drug Delivery: Future research will likely focus on functionalizing Lys-Val-based nanostructures with targeting ligands to achieve site-specific drug delivery. The inherent biocompatibility and biodegradability of these peptide-based systems make them attractive alternatives to traditional polymer-based drug carriers. acs.orgmdpi.com

Biosensors and Diagnostics: The ability of Lys-Val containing peptides to interact with specific molecules and ions is being explored for the development of novel biosensors. For instance, changes in the self-assembly behavior or spectroscopic properties upon binding to a target analyte could be used as a detection mechanism.

Fundamental Biophysical Studies: this compound continues to be a valuable tool for fundamental studies of peptide folding, stability, and interactions. High-resolution structural techniques and computational modeling are being used to gain a deeper understanding of how the interplay between the lysine and valine residues governs the behavior of these systems at the molecular level. mdpi.comnih.gov

The following tables summarize some of the key physicochemical properties and research findings related to Lys-Val and its derivatives.

Table 1: Physicochemical Properties of Lys-Val and its Hydrochloride Salt

PropertyLys-ValThis compoundSource
Molecular Formula C₁₁H₂₃N₃O₃C₁₁H₂₄ClN₃O₃ nih.gov
Molecular Weight 245.32 g/mol 281.78 g/mol nih.gov
CAS Number 20556-11-020556-11-0 nih.gov
Appearance SolidCrystalline powder nih.govchemicalbook.com
Solubility Soluble in waterFreely soluble in water

Table 2: Selected Research Findings on Lys-Val Containing Systems

Research AreaKey FindingModel SystemSource
Racemization Studies Diastereomeric pairs of Lys-Val can be separated chromatographically, providing a model to assess racemization in peptide synthesis.X-Lys, Lys-Y (where Y=Val) cdnsciencepub.comcdnsciencepub.com
Hydrogel Formation Peptides containing alternating Lys and Val residues can self-assemble into β-hairpin structures that form hydrogels.MAX1 peptide (contains multiple Lys-Val repeats) rsc.org
Drug Delivery A Lys-Val-Ala-Val tetrapeptide self-assembles into nanospheres capable of encapsulating and delivering doxorubicin.Lys-Val-Ala-Val acs.org
Maillard Reaction The rate of formation of peptide-bound pyrraline (B118067) in Maillard reactions is influenced by the amino acid adjacent to lysine, with Lys-Val showing a specific reaction rate.Lys-Val/glucose model system mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24ClN3O3 B6356938 Lys-Val hydrochloride CAS No. 106810-44-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYIEZRMCQJCX-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of Lys Val Hydrochloride

Solid-Phase Peptide Synthesis (SPPS) Approaches for Lys-Val Integration

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for peptide synthesis due to its efficiency and amenability to automation. researchgate.netresearchgate.net In SPPS, the peptide chain is assembled stepwise while one end is covalently attached to an insoluble polymer support, or resin. peptide.comnih.gov This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. iris-biotech.de

Two primary chemical strategies dominate SPPS: the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) and the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approaches. iris-biotech.deamericanpeptidesociety.org The choice between these strategies depends on the specific peptide sequence and desired outcome.

The Fmoc/t-Bu strategy is the most commonly used methodology in modern peptide synthesis. iris-biotech.dedu.ac.in It employs the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. americanpeptidesociety.orgseplite.com The side chains of reactive amino acids, such as the ε-amino group of lysine (B10760008), are protected by acid-labile groups like tert-butyl (tBu). seplite.comiris-biotech.de The deprotection of the Fmoc group is typically achieved using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), conditions under which the tBu protecting groups remain stable. seplite.comresearchgate.net This orthogonality allows for the selective removal of protecting groups at different stages of the synthesis. iris-biotech.depeptide.com

In contrast, the Boc-based strategy utilizes the acid-labile Boc group for α-amino protection. americanpeptidesociety.orgresearchgate.net Deprotection is carried out with a moderate acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com Side-chain protecting groups in this strategy are typically benzyl-based and require a strong acid, like hydrofluoric acid (HF), for their removal at the end of the synthesis. researchgate.netpeptide.com While historically significant, the harsh conditions required for final cleavage in the Boc strategy have led to the wider adoption of the milder Fmoc approach. iris-biotech.deamericanpeptidesociety.org

Strategyα-Amino ProtectionSide-Chain ProtectionDeprotection Conditions (α-Amino)Final Cleavage/DeprotectionKey Features
Fmoc/t-Bu Fmoc (base-labile)tBu (acid-labile)Piperidine in DMFTrifluoroacetic acid (TFA)Orthogonal protection scheme, mild conditions. seplite.comresearchgate.netpeptide.com
Boc/Bzl Boc (acid-labile)Benzyl-based (strong acid-labile)Trifluoroacetic acid (TFA)Hydrofluoric acid (HF)Graduated acid lability, requires harsh cleavage conditions. du.ac.inresearchgate.netpeptide.com

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is not spontaneous and requires activation of the carboxyl group. uni-kiel.depeptide.com This is achieved using coupling reagents that form a reactive intermediate, which is then susceptible to nucleophilic attack by the amino group.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC), were among the first coupling reagents used in peptide synthesis. uni-kiel.depeptide.com They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. To reduce the risk of racemization and other side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. uni-kiel.depeptide.comcreative-peptides.com HOBt traps the activated carboxyl group as an active ester, which is less prone to racemization. peptide.comresearchgate.net For anchoring the first amino acid to a hydroxyl-functionalized resin, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is sometimes used with DCC, although it can increase the risk of racemization if used in excess. uni-kiel.depeptide.comresearchgate.net

Onium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that have become popular in SPPS. peptide.comcreative-peptides.combachem.com HBTU, often used with HOBt, promotes rapid peptide bond formation with minimal side reactions. peptide.comcreative-peptides.com These reagents are particularly effective for synthesizing long or difficult peptide sequences. creative-peptides.combachem.com

Coupling Reagent/SystemTypeMechanismAdvantagesDisadvantages
DCC/HOBt Carbodiimide/AdditiveForms an O-acylisourea intermediate, which is converted to a less racemization-prone HOBt-ester. uni-kiel.depeptide.comEffective, inexpensive. uni-kiel.deByproduct (DCU) is insoluble, making it unsuitable for SPPS but useful in solution-phase. peptide.comresearchgate.net
HBTU/HOBt Onium Salt/AdditiveDirectly activates the carboxyl group to form an active ester. creative-peptides.comHigh coupling efficiency, rapid reaction times, low racemization. peptide.comcreative-peptides.combachem.comCan react with unprotected N-terminus if used in excess. peptide.com
DCC/DMAP Carbodiimide/CatalystUsed for esterification, such as attaching the first amino acid to the resin. peptide.comresearchgate.netEffective for ester bond formation.DMAP can cause racemization. peptide.comresearchgate.net

Solution-Phase Peptide Synthesis Protocols for Lys-Val Containing Sequences

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of short peptides. researchgate.netiris-biotech.de In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

Solution-phase synthesis can be performed in a stepwise manner, where amino acids are added one at a time to the growing peptide chain, similar to SPPS but without the solid support. nih.gov Alternatively, segment condensation involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide. nih.govnih.gov This convergent approach can be more efficient for the synthesis of long peptides, as the intermediate fragments can be purified, ensuring the final product is of high quality. nih.govnih.gov

Peptide ligation refers to the formation of a peptide bond between two unprotected peptide fragments. nih.gov These methods are chemoselective, meaning the reacting groups are specifically chosen to react with each other under the given conditions, without the need for protecting groups on other functionalities. nih.gov While often used for large proteins, the principles of ligation can be applied to the synthesis of dipeptides. For instance, native chemical ligation (NCL) involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. While not directly applicable to a standard Lys-Val linkage, other ligation strategies can be designed for the specific incorporation of dipeptide units. nih.govjpt.com Research has also explored the selective ligation of lysine residues in aqueous environments using aminonitriles, demonstrating the potential for protecting-group-free peptide synthesis. nih.gov

Protecting Group Chemistry in Lys-Val Synthesis

The use of protecting groups is essential in peptide synthesis to ensure that the correct peptide bond is formed and to prevent unwanted side reactions involving the reactive side chains of amino acids. organic-chemistry.orgcreative-peptides.combiosynth.com An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation and deprotection of other groups, and readily removable without damaging the peptide. biosynth.com The concept of orthogonality, where different protecting groups can be removed under distinct conditions, is a key principle in complex peptide synthesis. iris-biotech.deorganic-chemistry.org

For the synthesis of Lys-Val, the α-amino group of the incoming amino acid is temporarily protected (e.g., with Fmoc or Boc). The carboxylic acid of the other amino acid is activated for coupling. Crucially, the ε-amino group of the lysine side chain must be "permanently" protected throughout the synthesis to prevent it from reacting with the activated carboxyl group, which would lead to a branched peptide. creative-peptides.combiosynth.com

Common protecting groups for the lysine side chain include:

Boc (tert-Butoxycarbonyl): Used in the Fmoc/tBu strategy, it is stable to the basic conditions used for Fmoc removal but is cleaved by the final acid treatment (TFA). creative-peptides.com

Z (Benzyloxycarbonyl) or Cl-Z (2-Chlorobenzyloxycarbonyl): Often used in the Boc strategy, these groups are stable to the mild acid used for Boc removal but are cleaved by strong acids like HF. peptide.comcreative-peptides.combiosynth.com

Valine, having an aliphatic and unreactive side chain, does not typically require side-chain protection.

Amino AcidFunctional Group to ProtectCommon Protecting Groups (Fmoc Strategy)Common Protecting Groups (Boc Strategy)Rationale for Protection
Lysine (Lys) ε-amino groupBoc, Mtt, Mmt biosynth.comZ(2-Cl), Tos creative-peptides.combiosynth.comPrevents acylation of the side-chain amine, which would lead to branched peptides. biosynth.com
Valine (Val) Side chain (isopropyl)None requiredNone requiredThe alkyl side chain is not reactive under standard peptide synthesis conditions.

N-terminal and Side-chain Protection Strategies

Commonly employed protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The lysine side-chain is often protected with groups like benzyloxycarbonyl (Z) or other functionalities that are stable under the conditions used for peptide coupling and N-terminal deprotection. nih.govrsc.org The selection of these groups is critical to avoid side reactions such as the formation of undesired by-products. ub.edu For instance, the use of specific protecting groups can prevent the migration of the Dde group, which is sometimes used for side-chain protection, to the free N-terminus during Fmoc removal. iris-biotech.de

Protecting GroupTypical ApplicationCleavage ConditionsOrthogonality
Fmoc α-Amino groupPiperidine in DMFOrthogonal to acid-labile groups (e.g., Boc, tBu)
Boc α-Amino or Side-chainStrong acids (e.g., TFA)Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Z)
Z (Cbz) Side-chain (Lys)Catalytic hydrogenolysis, strong acidsOrthogonal to base-labile groups (e.g., Fmoc)
ivDde Side-chain (Lys)HydrazineOrthogonal to acid- and base-labile groups
Mtt/Mmt Side-chain (Lys)Mildly acidic conditionsIncompatible with strongly acid-labile resins iris-biotech.de

Deprotection Methodologies and Optimization

The removal of protecting groups is a critical step that must be carefully optimized to ensure high yield and purity of the final Lys-Val hydrochloride product. The deprotection of the Fmoc group is typically achieved using a solution of piperidine in dimethylformamide (DMF). researchgate.net However, this can sometimes lead to side reactions, such as aspartimide formation in sequences containing aspartic acid. researchgate.net Research has explored alternative bases like dipropylamine (B117675) (DPA) to minimize such side reactions, particularly in high-temperature solid-phase peptide synthesis. researchgate.net

For Boc-protected amines, deprotection is carried out under acidic conditions, commonly with trifluoroacetic acid (TFA). nih.gov A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, which is particularly useful for the synthesis of complex peptides containing sensitive functional groups that are incompatible with traditional basic deprotection conditions. nih.gov This method is also tolerant of N-Boc groups present in the same molecule, highlighting its orthogonality. nih.gov

Optimization of deprotection often involves adjusting the concentration of the deprotecting agent, the reaction time, and the temperature to maximize the removal of the protecting group while minimizing degradation of the peptide.

Chemoenzymatic Synthesis Approaches for Lys-Val and Polypeptides

Chemoenzymatic peptide synthesis (CEPS) offers a green and mild alternative to purely chemical methods, utilizing enzymes as catalysts for peptide bond formation. nih.govnih.gov This approach often circumvents the need for extensive side-chain protection due to the high specificity of enzymes. nih.govacs.org

Papain is a commonly used enzyme in CEPS and has been successfully employed in the polymerization of amino acid esters to form polypeptides. nih.govresearchgate.net For instance, papain-catalyzed oligomerization of L-lysine protected at the Nε-position with tert-butoxycarbonyl or carboxybenzyl groups has been shown to yield oligo(L-lysine). nih.gov The synthesis of polypeptides with alternating sequences, such as those containing lysine and leucine, has been achieved using α-chymotrypsin. nih.gov A one-pot chemoenzymatic synthesis of poly-L-lysine has been developed, which involves the esterification of L-lysine followed by papain-catalyzed polymerization. nih.govacs.org

EnzymeMonomer/SubstrateProductKey Findings
Papain Nε-protected L-lysine estersOligo(L-lysine)Protecting groups improved hydrophobicity, facilitating purification. nih.gov
α-Chymotrypsin Lysine-leucine-ethyl esterAlternating poly(Lys-Leu)Demonstrated sequence control in aqueous media. nih.gov
Papain L-lysine (esterified in situ)Poly-L-lysineSuccessful one-pot synthesis without isolation of the esterified monomer. nih.govacs.org

Design and Synthesis of Lys-Val Containing Polypeptides and Analogues

The Lys-Val motif can be incorporated into larger polypeptides and analogues to confer specific biological activities or structural properties. nih.gov For example, [1-lysine]valinomycin, an analogue of the ionophore antibiotic valinomycin, was synthesized by solid-phase segment condensation. nih.gov This synthesis involved the stepwise condensation of didepsipeptide segments protected by t-butyloxycarbonyl and p-nitrobenzyloxycarbonyl groups, followed by cyclization in solution. nih.gov

The synthesis of oligopeptides with the general formula A-Lys-(or Glu)-Glyn-Glu-(or Lys)-Glyn-B has been reported, highlighting the use of benzyloxycarbonyl for α-N-protection, t-butyl ester for ω-C-protection, and trifluoroacetyl and methyl ester for the protection of lysine and glutamic acid side-chains, respectively. rsc.org Additionally, a tripeptide with the sequence lysine-proline-valine has been synthesized and shown to have antipyretic and anti-inflammatory properties. google.com The design of lysine-covalent BH3 peptides targeting the Mcl-1 protein demonstrates a sophisticated approach where a peptide sequence is modified to include a reactive group that forms a covalent bond with a specific lysine residue on the target protein. nih.gov

Strategic Chemical Derivatization of Lys-Val Units for Functionalization

The lysine residue in a Lys-Val dipeptide or polypeptide offers a reactive handle for chemical derivatization, enabling the introduction of various functionalities. nih.gov The ε-amino group of the lysine side chain is a primary site for such modifications.

One common derivatization is guanidination, which converts the ε-amino group of lysine into a homoarginine residue using reagents like O-methylisourea hydrogen sulfate. nih.govresearchgate.net This modification can be useful for proteomics applications, as it can improve signal intensities in mass spectrometry. researchgate.net Another approach involves the biomimetic conversion of dimethyl lysine to allysine, which introduces an aldehyde group that can be used for late-stage functionalization of peptides with various tags. nih.gov

Derivatization can also be used to attach labels, such as fluorophores or affinity tags, for use in biological assays. nih.govmdpi.com The choice of derivatizing agent and reaction conditions is crucial to ensure selective modification of the desired amino group without affecting other parts of the peptide. mdpi.com

Derivatization MethodReagentFunctional Group ModifiedPurpose of Derivatization
Guanidination O-methylisourea hydrogen sulfateε-amino group of LysineConversion to homoarginine for mass spectrometry analysis. nih.govresearchgate.net
Allysine Formation Oxidizing agents on dimethyl lysineε-amino group of Lysine (via dimethylation)Introduction of an aldehyde for late-stage functionalization. nih.gov
Acylation Acylating agents (e.g., anhydrides, acid chlorides)ε-amino group of LysineIntroduction of various functional groups, labels, or tags. nih.govmdpi.com

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Dipeptide Conformation Elucidation

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be generated, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation.

The crystal structure of L-valyl-L-lysine hydrochloride has been determined, providing a clear picture of its solid-state conformation. The compound crystallizes in the monoclinic space group P2(1). nih.gov

In its crystalline form, L-valyl-L-lysine hydrochloride exists as a zwitterion. nih.gov This is a common characteristic of amino acids and small peptides, where the molecule contains both a positive and a negative charge. Specifically, the α-amino group of the valine residue is protonated (—NH3+), and the carboxyl group of the valine residue is deprotonated (—COO-). Furthermore, the side chain of the lysine (B10760008) residue is also protonated at its ε-amino group (—(CH2)4NH3+), resulting in a net positive charge on the dipeptide, which is balanced by the chloride ion (Cl-). nih.gov This protonation state is crucial for the formation of the crystal lattice through electrostatic interactions.

For the L-valyl-L-lysine hydrochloride crystal structure, the side-chain conformations have been analyzed in detail:

Valine Side-chain: The γ-carbons of the valine side chain exhibit positional disorder, leading to two distinct conformations. The χ1 torsion angle, which describes the rotation around the Cα-Cβ bond, was found to have values of -67.3° and 65.9°. nih.gov The conformation with χ1 = 65.9° is considered sterically less favorable. nih.gov

Lysine Side-chain: The lysine side chain adopts a geometry described as g-tgt. A notable feature is the χ2(3) torsion angle of 63.6°, which corresponds to a gauche+ conformation. This is an unusual conformation for lysine side chains in dipeptide crystal structures, which more commonly adopt a trans conformation. nih.gov

Torsion Angles (χ) for L-valyl-L-lysine hydrochloride Side Chains
ResidueTorsion AngleValue (°)Conformation
Valineχ1-67.3-
65.9Sterically less favorable
Lysineχ2(3)63.6gauche+

The crystal packing of L-valyl-L-lysine hydrochloride is stabilized by an extensive network of hydrogen bonds. A distinctive feature of this structure is the head-to-tail hydrogen bonding between neighboring peptide molecules. nih.gov This type of interaction, while common in protein structures, is noted as being rather uncommon in the crystal structures of lysine-containing peptides. nih.gov These hydrogen bonds, along with the electrostatic interactions from the zwitterionic nature of the molecule and the chloride counter-ion, create a stable and well-ordered crystalline lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. This is particularly important for peptides, which can exhibit considerable conformational flexibility in a solution environment.

The characterization of a dipeptide like Lys-Val hydrochloride in solution typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): 1D ¹H NMR provides information about the chemical environment of each proton in the molecule. The chemical shift of a proton is sensitive to its local electronic environment, and the coupling constants (J-couplings) between neighboring protons provide information about the dihedral angles of the peptide backbone and side chains. ¹³C NMR provides information about the carbon skeleton of the molecule.

2D NMR: For a molecule with multiple overlapping signals in the 1D spectrum, 2D NMR techniques are essential for unambiguous signal assignment and structural elucidation.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying the spin systems of the individual amino acid residues.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This allows for the identification of all protons belonging to a single amino acid residue, even if they are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that correlates the chemical shifts of protons with the chemical shifts of directly attached heteroatoms, most commonly ¹³C or ¹⁵N. HSQC is invaluable for assigning the carbon and nitrogen signals of the peptide backbone and side chains.

Common NMR Techniques for Dipeptide Characterization
TechniqueTypeInformation Obtained
¹H NMR1DProton chemical shifts and coupling constants.
¹³C NMR1DCarbon chemical shifts.
COSY2D HomonuclearCorrelation of J-coupled protons (through 2-3 bonds).
TOCSY2D HomonuclearCorrelation of all protons within a spin system.
HSQC2D HeteronuclearCorrelation of protons with directly bonded ¹³C or ¹⁵N.

In solution, a dipeptide like Lys-Val is not static but exists as an ensemble of interconverting conformers. mdpi.com NMR spectroscopy can provide insights into these conformational equilibria. The observed chemical shifts and coupling constants are population-weighted averages of the values for each individual conformer. By analyzing these parameters, often in conjunction with molecular dynamics simulations, it is possible to gain a picture of the preferred conformations of the dipeptide in solution. mdpi.com

NMR Probing of Host-Guest Interactions in Supramolecular Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for investigating the non-covalent interactions between a host molecule and a guest peptide like Lys-Val in supramolecular assemblies. These studies provide critical insights into molecular recognition phenomena. When a Lys-Val dipeptide interacts with a host molecule, such as a calixarene (B151959) or a cyclodextrin, changes in the chemical environment of the peptide's protons can be observed in the NMR spectrum.

Research in this area has demonstrated that the lysine residue is often a primary site of interaction. The positively charged ε-amino group of the lysine side chain can form strong electrostatic interactions with negatively charged pockets on a host molecule. NMR studies focusing on peptides containing lysine have shown that upon binding to a supramolecular host, the proton signals of the lysine side chain, particularly the ε-CH2 protons, exhibit significant chemical shift perturbations. Furthermore, line broadening of these signals is often observed, indicating a change in the local magnetic environment and a reduction in the motional freedom of the side chain upon complexation.

While specific NMR studies on this compound in host-guest systems are not extensively documented, the principles derived from studies of other lysine-containing peptides are directly applicable. For instance, in a hypothetical host-guest system, one would expect to see the following changes in the 1H NMR spectrum of Lys-Val upon binding:

Table 1: Predicted 1H NMR Chemical Shift Changes for Lys-Val in a Host-Guest System
ProtonTypical Chemical Shift (ppm) in Free StateExpected Change upon Host BindingRationale
Lys ε-NH3+~7.5-8.5Significant downfield or upfield shiftDirect involvement in electrostatic or hydrogen bonding interactions with the host.
Lys ε-CH2~3.0Noticeable chemical shift change and line broadeningProximity to the binding site and restricted motion.
Val α-CH~4.2Minor chemical shift changeLess direct involvement in the primary binding interaction.
Val γ-CH3~0.9-1.0Minimal to no changeDistal from the primary lysine-mediated interaction site.

Mass Spectrometry-Based Structural Elucidation in Lys-Val Containing Peptide Systems

Mass spectrometry is an indispensable technique for determining the molecular weight and sequence of peptides. High-resolution methodologies provide precise mass measurements, while tandem mass spectrometry allows for detailed fragmentation analysis.

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact biomolecules like peptides. In positive ion mode, peptides are typically protonated at basic sites, such as the N-terminus and the side chains of basic amino acids like lysine. For this compound, with a molecular formula of C11H24ClN3O3, the expected monoisotopic mass of the free base is 245.1739 u.

In an ESI-MS experiment, Lys-Val would be expected to readily form a singly protonated ion [M+H]+ at m/z 246.1812 and potentially a doubly protonated ion [M+2H]2+ at m/z 123.5942, due to the presence of the N-terminal amino group and the ε-amino group of the lysine residue. High-resolution mass spectrometry can measure these m/z values with high accuracy, confirming the elemental composition of the dipeptide.

Table 2: Theoretical High-Resolution ESI-MS Data for Lys-Val
Ion SpeciesTheoretical m/zCharge State
[M+H]+246.1812+1
[M+2H]2+123.5942+2

Tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ of Lys-Val) is selected and subjected to collision-induced dissociation (CID). This process breaks the peptide bond, as well as other bonds, to generate a series of fragment ions. The resulting fragmentation pattern is characteristic of the peptide's amino acid sequence.

For the dipeptide Lys-Val, fragmentation of the [M+H]+ ion would primarily occur at the peptide bond. This would lead to the formation of b- and y-type fragment ions. The presence of the basic lysine residue at the N-terminus would favor the formation of a prominent y1 ion.

The expected major fragment ions for Lys-Val are:

b-ions: These ions contain the N-terminus. The b1 ion would correspond to the protonated lysine residue.

y-ions: These ions contain the C-terminus. The y1 ion would correspond to the protonated valine residue.

Table 3: Predicted MS/MS Fragmentation Pattern for the [M+H]+ Ion of Lys-Val (m/z 246.18)
Fragment IonTheoretical m/zSequence
b1129.1022Lys
y1118.0863Val

The observation of these specific fragment ions in the MS/MS spectrum would unequivocally confirm the sequence as Lys-Val.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment of Lys-Val Polypeptides

Circular dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins in solution. thermofisher.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure of a polypeptide—whether it adopts an α-helical, β-sheet, or random coil conformation—gives rise to a characteristic CD spectrum in the far-UV region (190-250 nm).

For a simple dipeptide like Lys-Val, which is too short to form stable secondary structures on its own, the CD spectrum would be dominated by contributions from the peptide bond and the chiral centers of the amino acids, generally resembling that of a random coil. However, for polypeptides containing repeating Lys-Val units, the propensity to form ordered structures can be investigated.

Studies on copolymers of lysine and valine have shown that the presence of valine can influence the ability of the polypeptide to adopt ordered conformations. nih.gov For instance, a polypeptide with a high content of Lys-Val repeats might exhibit a CD spectrum with a negative minimum around 200 nm, which is characteristic of a random coil conformation. Under specific conditions of pH, temperature, or in the presence of certain solvents that promote hydrogen bonding, a transition to a more ordered structure, such as a β-sheet, might be observed. A β-sheet structure would be indicated by a negative band around 218 nm and a positive band around 195 nm. americanpeptidesociety.org

Table 4: Characteristic CD Spectral Features for Polypeptide Secondary Structures
Secondary StructurePositive Peak (nm)Negative Peak(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil~212~198

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Features

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of molecules and is particularly sensitive to the secondary structure of peptides. The amide I band (1600-1700 cm-1), which arises primarily from the C=O stretching vibration of the peptide backbone, is a key diagnostic region. The frequency of the amide I band is dependent on the hydrogen-bonding pattern and the local geometry of the peptide backbone, making it a reliable indicator of secondary structure.

For this compound in a solid state or in solution, the FT-IR spectrum would display characteristic bands corresponding to its functional groups. Studies on L-lysine monohydrochloride dihydrate have provided assignments for the vibrational modes of the lysine residue. jchps.com The amide I band for a short, unstructured peptide like Lys-Val would typically appear around 1655 cm-1. If the dipeptide were to aggregate and form intermolecular β-sheet structures, a characteristic amide I component would appear at a lower frequency, typically around 1630 cm-1.

Table 5: Key FT-IR Vibrational Bands for this compound and Their Assignments
Vibrational ModeApproximate Frequency (cm-1)Assignment
N-H Stretch (amine)3200-3400Stretching vibrations of the N-terminal and lysine side-chain amino groups.
C-H Stretch2850-3000Stretching vibrations of the aliphatic C-H bonds in lysine and valine.
C=O Stretch (acid)~1730Stretching vibration of the carboxylic acid carbonyl group.
Amide I (C=O stretch)1640-1660Stretching vibration of the peptide bond carbonyl group (indicative of a disordered or random coil structure).
Amide II (N-H bend)1510-1560Bending vibration of the peptide bond N-H group.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While QC methods are excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This approach is ideal for exploring the conformational landscape and dynamic interactions of Lys-Val hydrochloride in a simulated physiological environment (e.g., in explicit water with counter-ions).

In a typical MD simulation of Lys-Val in water:

The peptide is placed in a simulation box filled with water molecules.

A force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system. mdpi.com

The system is equilibrated, and then a production simulation is run for a duration ranging from nanoseconds to microseconds.

Analysis of the MD trajectory provides information on:

Conformational Flexibility: The simulation reveals the range of backbone (φ, ψ) and side-chain (χ) angles the peptide samples over time, mapping its accessible conformational landscape. Studies on charged homopolypeptides like poly-lysine show that intramolecular electrostatic repulsions lead to more extended conformations compared to neutral peptides. mdpi.com

Solvation and Ion Interactions: MD simulations explicitly model the interactions between the peptide, water molecules, and any dissolved ions. For this compound, this includes the hydration shell around the charged lysine (B10760008) side chain and the nonpolar valine side chain, as well as the dynamics of the chloride counter-ion. nih.govacs.org

Dynamic Interactions: The formation and breaking of transient interactions, such as hydrogen bonds between the peptide and surrounding water molecules, can be monitored throughout the simulation. Studies on lysine-based dendrimers have used MD to show that electrostatic interactions are a primary driver of complex formation with other peptides. wseas.orgwseas.com

Molecular Docking Studies of Lys-Val Constructs with Target Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a Lys-Val construct) when bound to a second molecule (the receptor, e.g., a protein or DNA) to form a stable complex. nih.gov This method is instrumental in drug discovery and for understanding the functional roles of small peptides.

Docking algorithms explore the vast conformational space of the ligand within the receptor's surface, predicting plausible binding modes. The process involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein and the Lys-Val ligand are prepared.

Binding Site Prediction: If the binding site is unknown, computational tools are used to predict potential pockets on the receptor's surface. These methods often combine geometric analysis with evolutionary sequence conservation data. frontiersin.orgresearchgate.net

Docking Simulation: The algorithm systematically places the Lys-Val ligand into the predicted binding site in numerous orientations and conformations.

Scoring and Ranking: Each generated pose is assigned a score, which is an estimate of the binding affinity or free energy of binding. The poses are then ranked, with the lowest energy poses representing the most probable binding modes. For example, docking analysis of the enzyme triosephosphate isomerase (TIM) proposed that specific valine and lysine residues are involved in its interaction with another protein. mdpi.com

Table 2: Key Outputs of Molecular Docking Studies

Output ParameterDescriptionSignificance
Binding Pose The predicted 3D orientation and conformation of the ligand within the receptor's binding site.Reveals the specific geometric fit and key interactions between the ligand and the target.
Binding Energy/Score (kcal/mol) A numerical score that estimates the binding affinity. Lower, more negative values typically indicate stronger binding.Allows for the ranking of different poses and comparison of different ligands for the same target.

This table outlines the primary results obtained from a molecular docking simulation.

Once the top-ranking binding poses are identified, they are analyzed in detail to understand the molecular basis of the interaction. For a Lys-Val ligand, this analysis would focus on the distinct roles of each amino acid residue.

Hydrogen Bonding: The protonated amino group of the lysine side chain is a potent hydrogen bond donor. Analysis of the docking pose would involve identifying specific hydrogen bonds formed with acceptor atoms (like oxygen or nitrogen) on the receptor's amino acid residues (e.g., Asp, Glu, or backbone carbonyls). The geometry of these bonds (distance and angle) is crucial for stabilizing the complex. github.ionih.gov

Hydrophobic Contacts: The nonpolar isopropyl side chain of valine is expected to participate in hydrophobic interactions. This involves the valine side chain fitting into a hydrophobic pocket on the receptor surface, displacing water molecules and contributing favorably to the binding energy. The analysis would identify receptor residues with nonpolar side chains (e.g., Leu, Ile, Ala, Phe) that are in close contact with the valine side chain. wseas.org

This detailed interaction analysis is critical for validating the docking results and for providing hypotheses for further experimental studies or for the rational design of more potent peptide-based inhibitors.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. In the context of dipeptides like Lys-Val, these approaches can help in understanding how modifications to the amino acid sequence and side-chain properties influence their biological effects.

Lysine (Lys): Possesses a long, flexible side chain ending with a primary amino group. This group is positively charged at physiological pH, making it hydrophilic and capable of forming strong ionic and hydrogen bonds.

Valine (Val): Features a branched, hydrophobic side chain, which influences steric interactions and hydrophobic packing.

Computational SAR studies on peptides often involve calculating various molecular descriptors for a set of related molecules and then using statistical methods to build a predictive model. These descriptors can quantify properties like molecular weight, logP (a measure of hydrophobicity), surface area, and specific quantum chemical properties.

For instance, in studies of antibacterial peptides, the presence and position of hydrophobic residues like valine and hydrophilic residues like lysine are critical for activity. A QSAR model might reveal that increasing the hydrophobicity at a specific position enhances membrane interaction, while a cationic charge from lysine at another position is crucial for binding to negatively charged bacterial cell surfaces. nih.govmdpi.com While specific QSAR models for this compound are not extensively detailed in the literature, the principles from broader peptide studies can be applied. A hypothetical QSAR study on a series of Lys-Val analogs might explore how substituting Valine with other hydrophobic amino acids (e.g., Leucine, Isoleucine) or modifying the charge on the Lysine side chain impacts a specific biological endpoint.

Table 1: Key Physicochemical Properties of Lysine and Valine for SAR Studies

Amino Acid Side Chain Property Potential Interactions Role in SAR
Lysine Hydrophilic, Cationic Ionic bonds, Hydrogen bonds Crucial for interactions with negatively charged receptors or membranes.

| Valine | Hydrophobic, Branched | van der Waals forces, Hydrophobic packing | Important for steric fit within binding pockets and membrane penetration. |

The insights gained from such computational analyses are instrumental in guiding the rational design of new peptide analogs with improved potency, selectivity, or other desirable properties.

Homology Modeling in Dipeptide Epimerase Specificity Research

Dipeptide epimerases are enzymes that catalyze the inversion of stereochemistry at one of the alpha-carbons of a dipeptide. Understanding their substrate specificity is crucial for comprehending their biological roles, such as in peptidoglycan recycling in bacteria. pnas.org Homology modeling, a computational technique used to predict the 3D structure of a protein based on its amino acid sequence and the known structure of a homologous protein, has been pivotal in this area. nih.govnih.gov

By constructing homology models of various dipeptide epimerases and using in silico docking to test potential dipeptide substrates, researchers have successfully predicted and later experimentally verified a wide range of substrate specificities within this enzyme superfamily. pnas.org This approach combines computational modeling with enzymology and structural biology to assign functions to uncharacterized proteins. pnas.orgnih.gov

A large-scale study on the dipeptide epimerase group within the enolase superfamily demonstrated the power of this approach. pnas.org Homology models were built for numerous uncharacterized enzymes, and a library of dipeptide substrates was docked into the predicted active sites. These computational predictions led to the successful experimental identification of enzymes with novel specificities, including those acting on dipeptides containing valine and lysine. pnas.org

Key Findings from Homology Modeling Studies:

Prediction of Specificity Groups: The computational approach correctly predicted the existence of distinct specificity groups, such as those preferring dipeptides with negatively charged C-terminal residues (e.g., L-Val-L-Glu) and a group of "cationic dipeptide epimerases." pnas.org

Cationic Dipeptide Epimerases: An epimerase from Methylococcus capsulatus was predicted and confirmed to have a preference for positively charged dipeptides. The best substrate identified was L-Lys-L-Arg, with L-Lys-L-Lys also showing significant activity. This highlights the enzyme's active site is tailored to accommodate and interact favorably with the cationic side chains of lysine and arginine. pnas.org

Role of Hydrophobic Residues: For other epimerases, the models revealed substrate-binding pockets lined with hydrophobic residues, explaining their preference for dipeptides with hydrophobic amino acids like valine. For example, the crystal structure of an epimerase from Cytophaga hutchinsonii was solved in complex with the D-Ala-L-Val substrate, confirming the hydrophobic nature of its binding pocket. pnas.org

N-Terminal Specificity: The models also provided insights into N-terminal specificity. For some epimerases predicted to act on Xxx-Glu dipeptides, it was found that larger hydrophobic residues like Valine, Isoleucine, and Leucine were tolerated at the N-terminal position, a finding that was subsequently confirmed by kinetic studies. pnas.org

Table 2: Predicted and Confirmed Substrates for Dipeptide Epimerases Containing Valine or Lysine

Enzyme Origin Predicted Specificity Group Example Substrates Containing Val or Lys Kinetic Parameter (kcat/KM) M-1s-1
Bacteroides thetaiotaomicron Xxx-Glu Epimerase L-Val-L-Glu 1.1 x 104
Enterococcus faecalis Broad N-terminal, Tyr C-terminal L-Val-L-Tyr 1.7 x 104
Methylococcus capsulatus Cationic Dipeptide Epimerase L-Lys-L-Lys 1.6 x 102

These studies underscore the synergy between computational modeling and experimental validation. pnas.org Homology modeling serves as a powerful hypothesis-generating tool, effectively guiding experimental efforts to characterize enzyme function and elucidate the molecular basis of substrate specificity for dipeptides, including those containing lysine and valine. pnas.org

Biochemical and Enzymatic Studies of Lys Val Containing Peptides

Investigation of Enzyme-Substrate Interactions Involving Lys-Val Sequences

The interaction between enzymes and peptide substrates containing the Lys-Val sequence is a complex process governed by the specific properties of both the enzyme's active site and the peptide's structure. The characteristics of lysine (B10760008), with its positively charged side chain, and valine, with its hydrophobic side chain, play crucial roles in these interactions. wikipedia.org

Enzymes that recognize and bind to Lys-Val sequences often have active sites with complementary features. For instance, a negatively charged pocket in the enzyme's active site can accommodate the positively charged lysine residue, while a hydrophobic pocket can bind the valine residue. nih.gov The specificity of these interactions is critical for various biological processes.

The binding of peptides to enzymes can be influenced by the presence of specific amino acid residues at various positions. For example, in the context of Angiotensin-Converting Enzyme (ACE), the presence of hydrophobic amino acids at the C-terminus and N-terminus of a peptide can enhance its inhibitory activity. nih.gov

Enzymatic Hydrolysis Mechanisms Yielding or Affecting Lys-Val Bonds

The formation and breakdown of peptide bonds are fundamental processes in protein metabolism. longdom.orgkhanacademy.org Enzymatic hydrolysis is the primary mechanism by which peptide bonds, including the Lys-Val bond, are cleaved in biological systems. This process is catalyzed by a class of enzymes known as proteases or peptidases. openstax.org

Proteases exhibit varying degrees of specificity when it comes to cleaving peptide bonds. Some proteases have very specific recognition sites, while others have broader specificity. nih.gov Trypsin, for instance, is a well-characterized protease that specifically cleaves peptide bonds on the C-terminal side of lysine and arginine residues. nih.gov This specificity makes trypsin a valuable tool in protein sequencing and analysis.

Other proteases, such as chymotrypsin, have a preference for cleaving after large hydrophobic residues. nih.gov The specificity of a protease is determined by the amino acid sequence and structure of its active site. For example, cysteine proteases of the papain-like class often show a primary specificity for the P2 position (the second amino acid N-terminal to the cleavage site). pnas.org

The environment in which the hydrolysis occurs, such as pH, can also influence protease activity and specificity. nih.gov For example, endoproteinase GluC exhibits different specificities depending on the buffer used. peakproteins.com

Several proteases and their cleavage site specificities are detailed in the table below:

ProteaseP1 PreferenceP1' PreferenceNotes
Trypsin Lys, Arg-Cleaves at the C-terminus of Lys and Arg. nih.gov
Lys-C Lys-Cleaves at the C-terminal side of lysine. nih.gov
Lys-N -LysCleaves at the N-terminal side of lysine. nih.gov
Plasmin Lys-Shows a preference for lysine at the P1 position. pnas.org
TTSPs (Type II Transmembrane Serine Proteases) ArgLysExhibit a strong specificity for arginine at P1 and lysine at P1'. nih.gov

This table provides a summary of the cleavage specificities of various proteases.

Protein hydrolysates, which are complex mixtures of peptides and amino acids, are often produced through the enzymatic hydrolysis of proteins from various sources, including plants and animals. nih.govnih.gov These hydrolysates can be a rich source of bioactive peptides, including those containing the Lys-Val sequence.

The choice of enzyme is a critical factor in determining the composition of the resulting hydrolysate. By selecting proteases with specific cleavage patterns, it is possible to enrich the hydrolysate with peptides containing desired sequences like Lys-Val. For example, using an enzyme that cleaves after lysine could potentially generate peptides with Lys at the C-terminus, which could then be followed by a Val residue in the original protein sequence.

The process of generating bioactive peptides from protein hydrolysates often involves several steps, including initial hydrolysis, followed by fractionation and purification to isolate the peptides of interest. Techniques like ultrafiltration and chromatography are commonly used for this purpose. nih.gov

Enzyme Inhibition Studies with Lys-Val Derived Compounds

Peptides containing the Lys-Val sequence, and derivatives thereof, have been investigated for their potential to inhibit the activity of certain enzymes. This inhibitory activity is often linked to the peptide's ability to bind to the active site of the enzyme, thereby blocking the access of the natural substrate.

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which plays a crucial role in regulating blood pressure. youtube.com Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension. nih.gov

Several studies have identified peptides from natural sources that exhibit ACE inhibitory activity. nih.gov The presence of specific amino acids, including lysine and valine, within these peptides can contribute to their inhibitory potential. nih.gov The interaction between ACE and inhibitory peptides often involves the binding of the peptide to the enzyme's active site, which contains a zinc ion that is essential for its catalytic activity. researchgate.net

Molecular docking studies have been used to investigate the binding modes of ACE inhibitory peptides. These studies have shown that peptides can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of ACE. researchgate.netscielo.br For example, the tripeptide LVP (Leu-Val-Pro) has been shown to bind strongly to ACE through hydrogen bonds with residues Gln-265 and Lys-495. researchgate.net

The potency of ACE inhibitory peptides can be influenced by their amino acid sequence and length. nih.gov In some cases, longer peptides may be hydrolyzed by digestive enzymes into smaller, more active fragments. nih.govcambridge.org

The table below summarizes some ACE inhibitory peptides containing Lys or Val and their reported activities:

Peptide SequenceSourceIC50 ValueReference
Lys-Val-Leu-Pro-Val-Proβ-casein fragment- nih.gov
Ile-Leu-Lys-ProDuck egg white0.355 mM scielo.br
Lys-His-ValSilkworm pupa12.82 μM scielo.br
Val-Ser-Gly-Ala-Gly-Arg-TyrBitter melon seed proteins- nih.gov

This table presents examples of ACE inhibitory peptides containing Lysine or Valine and their reported inhibitory concentrations (IC50).

Beyond ACE, peptides containing Lys-Val and related derivatives have been studied for their interactions with other proteases and hydrolases. For instance, lysine derivatives have been synthesized and evaluated as inhibitors of HIV protease. researchgate.net

The interaction of Lys-Val containing peptides with enzymes is not limited to inhibition. In some cases, these peptides can act as substrates, being cleaved by the enzyme. For example, peptides containing lysine residues can be cleaved by trypsin-like enzymes. nih.gov The study of these interactions provides valuable insights into the substrate specificity and catalytic mechanisms of various proteases.

Furthermore, research into the reactivity of peptides containing modified lysine residues, such as Lys(NH2), has shown that such modifications can alter their susceptibility to cleavage by different endopeptidases. nih.gov This highlights the potential for designing peptide-based compounds with enhanced stability or specific inhibitory properties.

Lys-Val Sequences as Recognition Sites in Designed Biological Probes

The specific recognition of short peptide sequences is a fundamental aspect of many biological processes, and this principle has been harnessed in the design of sophisticated biological probes for detecting and imaging specific molecules in complex environments. While the development of probes targeting the dipeptide sequence Lys-Val is not extensively documented in publicly available research, the principles of designing such probes can be inferred from studies on probes that recognize individual amino acids, such as lysine, and other peptide motifs.

The design of a biological probe with specificity for a particular amino acid sequence, like Lys-Val, would involve a molecular scaffold capable of forming specific non-covalent interactions with the side chains and backbone of the dipeptide. This scaffold would be appended with a reporter molecule, such as a fluorophore, which would signal the binding event. The recognition element would need to possess chemical features that are complementary to the Lys-Val sequence. For instance, a recognition site could feature a negatively charged group to interact with the positively charged ε-amino group of the lysine residue, and a hydrophobic pocket to accommodate the isopropyl side chain of the valine residue.

Fluorescent probes are a common class of biological tools designed for molecular recognition. Their operation often relies on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). For example, a probe for Lys-Val could be designed where the binding of the dipeptide to a receptor unit disrupts a PET process, leading to an increase in fluorescence intensity. Alternatively, the binding event could alter the electronic environment of the fluorophore, causing a shift in the emission wavelength due to the ICT effect.

Research into fluorescent probes for individual amino acids provides a foundation for conceptualizing a Lys-Val specific probe. Studies have described the synthesis of fluorescent probes that can selectively recognize lysine. These probes often utilize a recognition group that can interact with the amino group of lysine, coupled with a fluorophore that reports on this binding event. The selectivity of such probes is a critical aspect, and they are typically tested against a panel of other amino acids, including valine, to ensure specific recognition of the target.

The following table outlines the key components and principles that would be involved in the design of a hypothetical biological probe for the Lys-Val sequence, based on established concepts in probe design.

Probe Component/PrincipleRole in Lys-Val Recognition
Recognition Moiety A molecular structure with specific binding sites complementary to both the lysine and valine residues. This could involve a combination of electrostatic interactions for the lysine side chain and hydrophobic interactions for the valine side chain.
Fluorophore A reporter molecule that undergoes a change in its photophysical properties (e.g., intensity, wavelength) upon the binding of the Lys-Val sequence to the recognition moiety.
Linker A chemical bridge connecting the recognition moiety to the fluorophore, optimized to ensure that the binding event effectively modulates the fluorophore's signal.
Selectivity The ability of the probe to preferentially bind to the Lys-Val sequence over other dipeptides or individual amino acids. This is achieved through the precise design of the recognition moiety.
Sensitivity The concentration range over which the probe can reliably detect the Lys-Val sequence. This is influenced by the binding affinity of the recognition moiety and the quantum yield of the fluorophore.

While the specific development of probes for Lys-Val is a specialized area, the foundational principles of molecular recognition and probe design are well-established, providing a clear roadmap for the future creation of such targeted research tools.

Peptide Backbone Composition and Protease Susceptibility Research

The susceptibility of a peptide to cleavage by proteases is profoundly influenced by its amino acid sequence and the composition of its backbone. The Lys-Val sequence contains a peptide bond that can be a target for certain proteases, and its cleavage is dependent on the specificity of the enzyme and the local chemical environment of the peptide.

Proteases exhibit a high degree of specificity, often recognizing and cleaving at particular amino acid residues or sequences. Trypsin, a well-characterized serine protease, for instance, preferentially cleaves peptide chains at the carboxyl side of lysine (Lys) and arginine (Arg) residues. Therefore, in a peptide containing a Lys-Val sequence, trypsin would be expected to cleave the peptide bond after the lysine residue. However, the efficiency of this cleavage can be influenced by the nature of the amino acid in the P1' position (the residue immediately following the cleavage site), which in this case is valine. While trypsin's primary specificity is for a basic residue in the P1 position (lysine), the residues in the flanking positions can also affect the rate of hydrolysis.

Research has shown that modifications to the peptide backbone can significantly alter protease susceptibility, providing a strategy to enhance the stability of peptide-based therapeutics. Such modifications can include the incorporation of non-natural amino acids, D-amino acids, or alterations to the peptide bond itself. These changes can introduce steric hindrance, alter the electronic properties of the scissile bond, or disrupt the recognition motif required by the protease, thereby rendering the peptide more resistant to degradation.

The following table summarizes the cleavage specificity of several proteases in relation to lysine and valine residues, providing insight into the potential susceptibility of a Lys-Val bond.

ProteaseP1 PreferenceP1' InfluencePotential to Cleave Lys-Val
Trypsin Lys, ArgThe nature of the P1' residue can affect cleavage efficiency.High, cleavage would occur after the Lysine residue.
Lys-C LysCleavage is specific to the C-terminal side of lysine.High, cleavage would occur after the Lysine residue.
Chymotrypsin Phe, Trp, Tyr (large hydrophobic residues)Not a primary cleavage site.Low, as Lysine is not a preferred P1 residue.
Thermolysin Prefers to cleave before large hydrophobic residues (e.g., Leu, Ile, Val, Phe).Not a primary cleavage site.Low, as it typically cleaves before hydrophobic residues, not after a basic one.
β-Lytic protease (Blp) Gly, LysCan cleave at Lys-X motifs.Moderate to High, as it has been shown to cleave at Lys-X sites.

Studies investigating the impact of peptide backbone composition on protease susceptibility have demonstrated that even subtle changes can have a dramatic effect. For example, the introduction of a D-amino acid at or near the cleavage site can completely abolish protease activity due to the stereospecificity of the enzyme's active site. Similarly, N-methylation of the peptide bond can prevent cleavage by sterically hindering the approach of the protease. These strategies are part of a growing toolbox for designing protease-resistant peptides with improved pharmacokinetic properties.

The enzymatic degradation of peptides containing the Lys-Val sequence is therefore a complex process governed by the interplay between the protease's specificity and the peptide's local structure and composition. A thorough understanding of these factors is crucial for the rational design of stable and effective peptide-based drugs and research tools.

Supramolecular Chemistry and Self Assembly Research of Lys Val Based Peptides

Self-Assembly of Lys-Val Containing Peptides into Ordered Nanostructures

Peptides that include the Lys-Val sequence can spontaneously organize into well-defined, ordered supramolecular structures. nih.gov This self-assembly is a dynamic process governed by a delicate balance of non-covalent interactions, leading to the formation of various nano-architectures. nih.govjnsam.com

The specific morphology of the resulting nanostructure is highly dependent on the peptide sequence and the environmental conditions. Peptides incorporating Lys-Val have been shown to form several key types of nanostructures.

Nanofibers: Many self-assembling peptides, including those with sequences like Ile-Lys-Val-Ala-Val (IKVAV), readily form nanofibers. researchgate.net These are long, filamentous structures with diameters on the nanometer scale. researchgate.net The process often involves the hierarchical assembly of smaller peptide units into β-sheet-rich structures that then stack or intertwine to create the extended fiber. nih.govnih.gov These nanofibrous networks are integral to the formation of hydrogels. nih.gov

Nanotubes: Peptide nanotubes represent another class of structures formed by Lys-Val containing peptides. nih.gov For instance, peptide amphiphiles containing the IKVAV sequence have been observed to assemble into nanotube networks. researchgate.netnih.gov These hollow, cylindrical structures are typically formed through the wrapping of β-sheets or the stacking of cyclic peptide units. nih.govpnas.org The dimensions of these nanotubes can be precisely controlled by the design of the peptide sequence. nih.govpnas.org

Hydrogels: At sufficient concentrations, the network of nanofibers or nanotubes can entrap large amounts of water, resulting in the formation of a hydrogel. nih.govnih.gov These are three-dimensional, porous networks that mimic the extracellular matrix. nih.govnih.gov The gelation process is often triggered by changes in environmental conditions such as pH or ionic strength, which modulate the intermolecular interactions driving the assembly. nih.govscienceopen.com Peptides containing sequences such as MAX1, which features both valine and lysine (B10760008) residues, can form rigid, viscoelastic hydrogels upon triggered self-assembly. yale.edu

The spontaneous organization of Lys-Val containing peptides into ordered nanostructures is governed by a combination of non-covalent interactions. manchester.ac.ukresearchgate.net These forces, though individually weak, act cooperatively to create stable, hierarchical assemblies. manchester.ac.uk

Hydrogen Bonding: This is a critical interaction in peptide self-assembly, primarily responsible for the formation and stabilization of secondary structures like β-sheets. manchester.ac.ukresearchgate.net The peptide backbones form extensive networks of intermolecular hydrogen bonds (–C=O----H–N–), which act as a molecular scaffold, guiding the peptides into well-ordered arrangements like tapes or sheets that form the basis of nanofibers and nanotubes. nih.govnih.gov

Hydrophobic Interactions: The hydrophobic side chain of valine plays a crucial role. In an aqueous environment, these nonpolar groups are driven to cluster together to minimize their contact with water molecules. jnsam.comnih.govopenstax.org This "hydrophobic effect" leads to the burial of valine residues within the core of the assembled nanostructure, providing a significant thermodynamic driving force for the assembly process. jnsam.comnih.gov The extent of hydrophobicity in a peptide sequence can significantly influence the mechanical properties and formation speed of the resulting scaffolds. nih.gov

Ionic Interactions: The lysine residue, with its positively charged ε-amino group at neutral pH, introduces electrostatic interactions. nih.gov These can be attractive (between lysine and a negatively charged amino acid like glutamate) or repulsive (between two lysine residues). nih.govopenstax.org These ionic bonds are fundamental in guiding the specific arrangement of peptides, often forming complementary charge patterns on the surface of the assembled nanostructures. nih.gov For example, in some designs, side chains of positively and negatively charged residues form intermolecular ionic bonds in a checkerboard-like pattern, contributing to the stability of the final structure. nih.gov

Table 1: Key Driving Forces in the Self-Assembly of Lys-Val Containing Peptides
Driving ForceDescriptionRelevant Amino Acid(s)Role in Nanostructure Formation
Hydrogen BondingElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (N, O) and another nearby electronegative atom.Peptide Backbone (N-H, C=O)Stabilizes secondary structures (e.g., β-sheets) that are the building blocks of nanofibers and nanotubes. nih.govmanchester.ac.uk
Hydrophobic InteractionsThe tendency of nonpolar molecules or groups to aggregate in aqueous solution and exclude water molecules.ValineDrives the collapse and packing of nonpolar side chains into the core of the assembly, providing thermodynamic stability. nih.govopenstax.org
Ionic InteractionsElectrostatic attraction between oppositely charged ions.Lysine (positively charged)Guides the specific arrangement of peptide chains through attractive and repulsive forces, contributing to the overall architecture and surface properties. nih.govnih.gov

Interactions with Host Molecules and Macrocycles (e.g., Cucurbit[n]uril)

The specific chemical features of Lys-Val peptides, namely the cationic lysine side chain and the hydrophobic valine residue, make them interesting guests for various host molecules in supramolecular chemistry. One prominent class of macrocyclic hosts is the cucurbit[n]uril (CB[n] or Q[n]) family. These pumpkin-shaped molecules have a hydrophobic cavity and two polar, carbonyl-fringed portals, allowing them to encapsulate guest molecules with high affinity and selectivity.

Research has shown that cucurbit pnas.orguril (Q7) can selectively bind to peptides containing both aromatic and cationic residues. For instance, a designed peptide, H-Phe-Phe-Val-Leu-Lys-OH, which incorporates a Lys-Val segment, was shown to interact with Q7. nih.gov The macrocycle complexes with the N-terminal aromatic phenylalanine residues. In a related application, this peptide was conjugated to an antitumor agent, and the complexation with Q7 resulted in the formation of monodisperse micellar structures. nih.gov This demonstrates how the specific residues within a Lys-Val containing peptide can be targeted by macrocyclic hosts to control aggregation and create functional delivery systems.

Chirality Transfer and Recognition Phenomena in Lys-Val Supramolecular Systems

Chirality is a fundamental property of amino acids and, by extension, peptides. In supramolecular chemistry, the chirality of the constituent molecules can be transferred and amplified throughout a hierarchical assembly, resulting in macroscopic chiral structures. acs.orgnih.govrsc.org This phenomenon, known as chirality transfer, is crucial for creating materials with specific optical or recognition properties. nih.gov

Peptide systems containing Lys-Val have been utilized as templates for inducing chirality in other molecules. For example, a chiral template based on a β-sheet of poly(Glu-Val-Lys-Val) was used to investigate chirality induction in porphyrin aggregates. acs.org The electrostatic interactions between the porphyrin molecules and the polypeptide chain led to the formation of optically active aggregates. acs.org The resulting chiroptical properties were dependent on factors such as the host-guest ratio and pH, demonstrating that the chiral information encoded in the peptide sequence was effectively transferred to the assembled supramolecular system. acs.org This process of asymmetry information transfer relies on the specific, non-covalent interactions that guide the assembly. acs.orgnih.gov

Engineering of Self-Assembling Peptides for Advanced Functional Materials Research

The rational design of peptides containing Lys-Val and other amino acids allows for the engineering of self-assembling systems with tailored properties for specific applications in advanced functional materials. acs.orgnih.govcam.ac.uk By manipulating the peptide sequence, researchers can control the morphology, mechanical properties, and biological activity of the resulting nanostructures. acs.orgbrandeis.edu

These engineered biomaterials are being explored in a variety of fields:

Tissue Engineering: Self-assembling peptide hydrogels create scaffolds that mimic the natural extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. nih.govacs.org For example, nanofibers formed from the peptide amphiphile Ile-Lys-Val-Ala-Val have been shown to selectively promote the differentiation of neural progenitor cells into neurons, highlighting their potential in regenerative medicine. researchgate.net

Drug Delivery: The nanostructures formed by these peptides, such as nanofibers and nanotubes, can serve as carriers for therapeutic agents. nih.govnih.gov The ability to engineer stimuli-responsive materials allows for the controlled release of drugs in response to specific environmental cues like pH changes. nih.gov

Biomimetic Catalysis and Optoelectronics: The ordered arrangement of functional groups within self-assembled peptide nanostructures offers opportunities in areas beyond biomedicine. nih.gov These organized systems can be designed to act as catalysts or to have specific electronic properties for use in sensors and other devices. nih.govnih.gov

The versatility and biocompatibility of self-assembling peptides make them powerful building blocks for the bottom-up fabrication of sophisticated and functional materials. cam.ac.uknih.gov

Table 2: Examples of Engineered Lys-Val Containing Peptides and Their Applications
Peptide Sequence/SystemResulting NanostructureApplication AreaReference
Ile-Lys-Val-Ala-Val (IKVAV)Nanofibers, NanotubesTissue Engineering (Neural Regeneration) researchgate.net
poly(Glu-Val-Lys-Val)β-sheet templateChirality Transfer (Porphyrin Aggregates) acs.org
H-Phe-Phe-Val-Leu-Lys-OHMicelles (with Cucurbit pnas.orguril)Drug Delivery nih.gov
MAX1 (VKVKVKVKVDPPTKVKVKVKV-NH2)Nanofibers, HydrogelTissue Engineering, Cell Culture yale.edu

Peptidomimetics Design and Research Utilizing Lys Val Scaffolds

Design Principles for Lys-Val Based Peptidomimetics

The design of peptidomimetics based on the Lys-Val scaffold is guided by the principle of emulating the three-dimensional arrangement of key pharmacophoric elements of a parent peptide while optimizing its drug-like properties. nih.gov The primary goal is to create analogues that retain or improve biological activity by stabilizing the bioactive conformation—the specific shape the peptide adopts when binding to its biological target. benthamscience.com The lysine (B10760008) residue, with its charged amino group, often plays a crucial role in electrostatic interactions with negatively charged residues on a target protein. nih.gov The bulky, nonpolar valine side chain contributes to hydrophobic interactions and can be critical for fitting into specific binding pockets. wikipedia.org Design strategies, therefore, focus on modifying the peptide backbone to enforce specific secondary structures or altering the side chains to fine-tune binding affinity and selectivity. nih.govupc.edu

Modifying the peptide backbone is a primary strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability. nih.govnih.gov

N-methylation: This involves adding a methyl group to the amide nitrogen of the peptide bond. nih.gov This modification can significantly enhance proteolytic resistance by sterically hindering the approach of proteases. nih.gov Furthermore, N-methylation restricts the conformational flexibility of the backbone, which can lock the peptidomimetic into its bioactive conformation, potentially increasing receptor binding affinity and selectivity. nih.govmdpi.com It also tends to increase cell membrane permeability by removing the hydrogen bond donor capability of the amide proton. ub.edu

Cyclic Peptidomimetics: Cyclization is a powerful technique used to rigidly constrain the peptide structure. upc.edumdpi.com By linking the N-terminus to the C-terminus (head-to-tail) or by creating a bond between amino acid side chains, a macrocyclic structure is formed. mdpi.com This pre-organization of the molecule into a defined conformation reduces the entropic penalty upon binding to a receptor, often leading to higher affinity. upc.edu For Lys-Val containing peptides, cyclization can be achieved through an amide bond between the ε-amino group of lysine and the C-terminal carboxyl group, or with the side chain of another amino acid like aspartic acid. mdpi.com This strategy has been successfully used to develop conformationally defined analogs for various biological targets. mdpi.com

Table 1: Comparison of Backbone Modification Strategies for Peptidomimetics
Modification StrategyPrimary EffectImpact on Pharmacokinetic PropertiesExample Application Context
N-methylationRestricts backbone flexibility; blocks amide H-bond donor.Increases proteolytic stability and membrane permeability. nih.govnih.govImproving oral bioavailability of peptide drug candidates. nih.gov
CyclizationSeverely restricts conformational freedom, pre-organizes structure. upc.eduEnhances receptor affinity and selectivity; improves stability. mdpi.comDevelopment of potent and selective opioid receptor modulators. mdpi.com

Altering the side chains of lysine and valine or replacing them entirely with non-canonical amino acids (ncAAs) offers another avenue for optimizing peptidomimetics. nih.gov

Side-chain Modification: The ε-amino group of the lysine side chain is a frequent target for modification. It can be acylated, alkylated, or used as an attachment point for other functional groups to probe interactions with a target protein or to attach labels. researchgate.netnih.gov These modifications can alter the charge, hydrophobicity, and hydrogen-bonding capacity of the side chain, thereby fine-tuning the binding properties of the peptidomimetic.

Non-canonical Amino Acid (ncAA) Incorporation: Replacing native amino acids with ncAAs is a cornerstone of modern peptidomimetic design. nih.gov For instance, L-lysine could be replaced with D-lysine to increase stability or with ornithine, which has a shorter side chain, to adjust the geometry of the cationic charge. nih.gov In one study, D-Lysine was replaced by (R)- or (S)-β³-Lys, a β-amino acid, to investigate the influence on the biological properties of opioid analogs. mdpi.comnih.gov Incorporating ncAAs can introduce novel chemical functionalities, enforce specific local conformations, and enhance resistance to enzymatic degradation. nih.gov

Synthesis and Characterization of Lys-Val Modified Peptidomimetic Units

The creation of Lys-Val based peptidomimetics relies on established and advanced techniques in peptide chemistry.

Synthesis: The primary method for synthesizing these molecules is solid-phase peptide synthesis (SPPS). mdpi.commdpi.com In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble resin support. This approach allows for the efficient incorporation of both standard and non-canonical amino acids with various protecting groups. For modifications like N-methylation, specialized N-methylated amino acid building blocks are used during the synthesis cycles. mdpi.com Cyclization is often performed after the linear peptide has been assembled, either while it is still on the resin or after cleavage into solution. mdpi.com

Characterization: Once synthesized, the crude peptidomimetics are purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com The purity of the final product is also assessed by analytical HPLC. The identity and molecular weight of the synthesized compound are confirmed using mass spectrometry (MS), such as electrospray ionization (ESI-MS). mdpi.commdpi.com For detailed structural elucidation and to confirm the intended conformation, advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed. nih.govnih.gov

Computational Approaches in Peptidomimetic Design and Conformational Studies

Computational chemistry plays an indispensable role in the rational design and analysis of Lys-Val based peptidomimetics, helping to predict their behavior and guide synthetic efforts. chemrxiv.orgmit.edu

Molecular Docking: This technique predicts the preferred orientation of a peptidomimetic when bound to its target protein. mdpi.com It allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, and to estimate the binding affinity. For example, docking studies can reveal how the lysine side chain interacts with acidic residues like aspartate in a binding pocket. mdpi.com

Table 2: Role of Computational Methods in Peptidomimetic Design
Computational MethodPurposeInformation GainedRelevance to Lys-Val Scaffolds
Molecular DockingPredict binding mode and affinity. mdpi.comBinding pose, key interactions (H-bonds, ionic, hydrophobic), binding score.Predicts orientation of Lys and Val side chains within the target's binding site. mdpi.com
Molecular Dynamics (MD)Simulate motion and conformational landscape. nih.govConformational stability, flexibility, solvent effects, free energy of binding. nih.govAssesses how modifications affect the flexibility of the Lys-Val backbone and side chains. nih.gov

Structure-Based Design of Lys-Val Peptidomimetics for Protein-Protein Interaction Disruption

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. frontiersin.orgnih.gov However, targeting PPIs is challenging due to their typically large, flat, and featureless interfaces. frontiersin.orgnih.gov Peptidomimetics are uniquely suited to tackle this challenge because they can mimic secondary structure motifs, like α-helices or β-turns, that often mediate these interactions. nih.govsemanticscholar.org

The structure-based design of PPI inhibitors often begins with the 3D structure of the target protein complex, obtained from X-ray crystallography or NMR. nih.gov Key residues at the interface, known as "hot spots," that contribute most to the binding energy are identified. A peptidomimetic is then designed to mimic the spatial arrangement of the side chains of these hot-spot residues. nih.gov The Lys-Val scaffold can be incorporated into such designs where lysine might mimic a key electrostatic interaction and valine a critical hydrophobic contact. Recent strategies have focused on developing covalent inhibitors that form a permanent bond with a specific residue on the target protein, such as lysine, leading to potent and selective inhibition. nih.govnih.gov Computational tools are used extensively in this process to design scaffolds that correctly project the necessary side chains and to predict their binding affinity before undertaking complex chemical synthesis. chemrxiv.org

Advanced Analytical Methodologies for Lys Val and Its Derivatives in Research

High-Performance Liquid Chromatography (HPLC) Techniques for Peptide Analysis

HPLC is a cornerstone technique for the separation and analysis of peptides. The selection of the specific HPLC mode is dependent on the physicochemical properties of the peptide and the analytical goal. For dipeptides like Lys-Val, which possess both hydrophobic and charged characteristics, several HPLC methods can be employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the separation and purity assessment of molecules based on their hydrophobicity. springernature.comnih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. springernature.com The separation mechanism relies on the hydrophobic binding of the solute from the polar mobile phase to the immobilized hydrophobic ligands of the stationary phase. springernature.com For peptide analysis, C18 columns are commonly used stationary phases. loesungsfabrik.dehplc.eu

The process involves initially applying the peptide mixture to the column in an aqueous buffer. Elution is then achieved by gradually increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. springernature.com This gradient weakens the hydrophobic interaction between the peptide and the stationary phase, allowing more hydrophobic molecules to elute later. This high-resolution capability is fundamental to its widespread use for separating proteins and peptides. hplc.eu The method's specificity allows for the clear separation of the main compound from potential impurities or degradation products. loesungsfabrik.de

A typical application involves assessing the purity of a synthetic peptide like Lys-Val hydrochloride. The sample would be dissolved in the mobile phase and injected into the RP-HPLC system. The resulting chromatogram would show a major peak corresponding to Lys-Val and potentially minor peaks indicating impurities. The relative area of the main peak provides a quantitative measure of purity.

Table 1: Illustrative RP-HPLC Parameters for Dipeptide Analysis
ParameterCondition
ColumnC18, wide pore (e.g., 300 Å)
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in acetonitrile
GradientLinear gradient of Mobile Phase B
DetectionUV at 214-280 nm
Column Temperature30 °C

Ion-Exchange Chromatography (IEC) separates molecules based on differences in their net charge at a specific pH. pepdd.comnih.gov This technique is particularly effective for ionizable molecules like amino acids and peptides. pepdd.comresearchgate.net The stationary phase consists of a resin with covalently attached charged functional groups. Cation exchange chromatography utilizes a negatively charged stationary phase to retain positively charged molecules (cations), while anion exchange chromatography uses a positively charged stationary phase to retain negatively charged molecules (anions). pepdd.com

For peptides, the charge is determined by the N-terminal and C-terminal groups, as well as the side chains of the constituent amino acids. pepdd.com In the case of Lys-Val, the lysine (B10760008) residue provides a primary amino group in its side chain, making the dipeptide basic and thus positively charged at neutral or acidic pH. Therefore, cation exchange chromatography is a suitable method for its separation. pepdd.com

Separation is typically achieved by applying the sample to the column in a low ionic strength buffer. Elution is then performed by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase. phenomenex.com This disrupts the electrostatic interactions between the peptide and the stationary phase, allowing the bound molecules to elute. phenomenex.com Strong cation exchangers, often containing sulfopropyl groups, are commonly used for peptide separations as they remain ionized over a wide pH range. pepdd.comtaylorfrancis.com

Table 2: General Parameters for Cation-Exchange Chromatography of Basic Dipeptides
ParameterCondition
Stationary PhaseStrong Cation Exchange (SCX) resin (e.g., sulfopropyl-based)
Mobile Phase A (Loading)Low ionic strength buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0)
Mobile Phase B (Eluting)High ionic strength buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 3.0)
Elution MethodSalt gradient (increasing concentration of Mobile Phase B)
DetectionUV at 214 nm

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique used for the separation of polar and hydrophilic compounds. chromatographyonline.com It employs a polar stationary phase (such as silica (B1680970) or amide-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. polylc.comnih.govresearchgate.net

The retention mechanism in HILIC is primarily based on the partitioning of solutes between the bulk mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. nih.gov More polar analytes are more strongly retained. polylc.com Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the water content in the gradient. nih.govnih.gov HILIC offers a complementary selectivity to RP-HPLC, where the elution order is often reversed. polylc.com

For amino acids and small peptides like Lys-Val, HILIC is advantageous because these molecules can be highly polar and may not be well-retained on traditional reversed-phase columns. researchgate.net The retention in HILIC is influenced by the hydrophilicity of the amino acid side chains. polylc.com For instance, peptides with charged residues (like lysine) tend to be more hydrophilic and thus show stronger retention in HILIC. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling and Quantification in Research Samples

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical platform for the comprehensive profiling and quantification of peptides in complex biological samples. researchgate.net This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. researchgate.nettechnologynetworks.com The use of tandem mass spectrometry (MS/MS) enhances the reliability of identification and quantification by selecting a precursor ion and monitoring its characteristic fragment ions. researchgate.net

For dipeptides like Lys-Val, LC-MS/MS allows for their detection and quantification at very low concentrations in matrices such as serum, tissue extracts, or cell cultures. nih.govresearchgate.net The method can distinguish between isomeric dipeptides, which is often challenging with other techniques. nih.gov

To enhance the sensitivity and chromatographic performance of amino acids and peptides in LC-MS/MS analysis, pre-column derivatization is often employed. nih.govnih.gov This involves chemically modifying the analytes before their introduction into the LC-MS/MS system.

Dansylation: Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a widely used derivatization reagent that reacts with primary and secondary amines, such as the N-terminal amino group of Lys-Val and the primary amino group in the lysine side chain. nih.gov This derivatization offers several advantages:

It increases the hydrophobicity of the dipeptide, leading to improved retention and separation on reversed-phase columns. nih.gov

The dansyl group is readily ionizable, which can enhance the signal intensity in electrospray ionization mass spectrometry (ESI-MS) by 10 to 1000-fold. nih.gov

It provides a common, characteristic fragment ion (m/z 170.0964) upon collision-induced dissociation (CID), which can be used for selective detection in MS/MS analysis. nih.gov

A strategy for annotating dipeptides and tripeptides using dansylation derivatization combined with LC-MS has been developed. acs.orgresearchgate.netnih.gov

Phenyl Isocyanate (PIC): Phenyl isocyanate is another effective derivatization reagent that reacts quantitatively with the N-terminal amino groups of peptides. nih.govacs.org This reaction proceeds rapidly under neutral pH conditions. nih.govacs.org PIC-labeled peptides are amenable to MS/MS fragmentation, providing informative spectra for identification. nih.gov The use of isotopically labeled PIC (e.g., d0- and d5-phenyl isocyanate) allows for relative quantification of peptides between different samples. nih.govacs.org This derivatization has been successfully applied to the comprehensive analysis of dipeptides. researchgate.net

Table 3: Comparison of Pre-column Derivatization Reagents for Dipeptide Analysis
ReagentTarget Functional GroupKey AdvantagesReference Application
Dansyl chloridePrimary and secondary aminesIncreases hydrophobicity, enhances ESI signal, provides characteristic fragment ionMetabolomic profiling of dipeptides in lung tissue nih.gov
Phenyl Isocyanate (PIC)N-terminal aminesQuantitative reaction, enables isotopic labeling for relative quantificationQuantification of modified proteins and peptides nih.govacs.org
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)Primary and secondary aminesIncreases sensitivity, enhances chromatographic separation, provides characteristic fragment ion (m/z 171.1)Quantification of dipeptides in various mouse organs nih.gov

Chemical Isotope Labeling (CIL) is a powerful strategy for accurate relative quantification of molecules in different samples using LC-MS. nih.govacs.orgacs.org This approach involves labeling the analytes in one sample with a light isotope version of a derivatization reagent and the analytes in another sample with a heavy isotope version of the same reagent. acs.org

For instance, in the context of dansylation, ¹²C-dansyl chloride (light) and ¹³C-dansyl chloride (heavy) can be used. nih.govacs.orgacs.org After separate labeling reactions, the samples are mixed in a 1:1 ratio and analyzed by LC-MS. The ¹²C- and ¹³C-labeled versions of the same dipeptide are chemically identical and therefore co-elute from the HPLC column. acs.org However, they appear as a pair of peaks in the mass spectrum with a specific mass difference corresponding to the number of heavy isotopes incorporated.

The ratio of the peak intensities of the heavy-to-light labeled dipeptide directly reflects the relative abundance of that dipeptide in the two original samples. nih.govacs.org This method minimizes experimental variability and allows for precise and accurate quantification. nih.govacs.orgacs.org Studies have shown that for a 1:1 mixture, the intensity ratios for the majority of labeled dipeptides fall within a narrow range of the expected value of 1.0, with low relative standard deviations, demonstrating the robustness of this quantitative approach. nih.govacs.orgacs.org

Spectroscopic Analytical Methods (beyond basic identification)

Spectroscopic methods are invaluable for investigating the behavior of Lys-Val in solution, particularly its interactions with other molecules and its role in the formation of larger complexes.

UV-Vis spectroscopy is a widely used technique to monitor the formation of complexes between peptides and metal ions. nih.govresearchgate.net While the peptide bonds of Lys-Val absorb in the far-UV region (below 250 nm), the formation of a complex with a transition metal ion can be monitored through changes in the metal's d-d electronic transition bands, which typically occur in the visible region of the spectrum. youtube.comlibretexts.org

For instance, the interaction of Lys-Val with copper(II) ions can be studied by titrating the peptide solution with a solution of a copper salt (e.g., CuSO₄) and recording the UV-Vis spectrum after each addition. The coordination of the peptide's amino and carboxyl groups to the metal center alters the electronic environment of the copper ion, resulting in a shift in the wavelength of maximum absorbance (λmax) and a change in molar absorptivity. researchgate.net These spectral changes can be used to determine the stoichiometry and binding constant of the Lys-Val-metal complex. spectroscopyonline.com

Table 2: Hypothetical UV-Vis Spectral Changes During Titration of a Metal Ion with Lys-Val This table illustrates representative data from a UV-Vis spectroscopic titration experiment to study the formation of a metal-peptide complex.

Molar Ratio (Lys-Val : Metal Ion)λmax (nm)Absorbance at λmax
0:1 (Metal Ion only)6500.150
0.5:16350.210
1:16200.285
2:16050.350
3:16050.352

The data shows a blue shift (hypsochromic shift) in λmax and an increase in absorbance as the Lys-Val to metal ion ratio increases, indicating complex formation. The absorbance plateaus after a 2:1 ratio, suggesting this might be the stoichiometry of the stable complex.

Fluorescence spectroscopy is a highly sensitive technique for probing binding interactions. nih.gov Since Lys-Val is not intrinsically fluorescent, studies of its binding mechanisms require the use of an extrinsic fluorescent label or involve its interaction with an intrinsically fluorescent partner, such as a protein containing tryptophan or tyrosine residues.

A common approach is to monitor the quenching of fluorescence upon binding. uzh.ch For example, if Lys-Val binds to a protein, it may cause a conformational change that brings a quenching group (e.g., a protonated amine) into proximity with a fluorophore (like tryptophan), resulting in a decrease in fluorescence intensity. researchgate.net By titrating the fluorescent protein with Lys-Val and measuring the corresponding decrease in fluorescence, one can elucidate the binding mechanism and calculate binding parameters.

The data can be analyzed using the Stern-Volmer equation to determine if the quenching is static (due to complex formation) or dynamic (due to collisional encounters). bohrium.com

Table 3: Example Fluorescence Quenching Data for Protein-Lys-Val Interaction This table presents hypothetical data from a fluorescence quenching experiment where a protein's intrinsic fluorescence is quenched by the addition of Lys-Val.

Lys-Val Concentration (µM)Fluorescence Intensity (Arbitrary Units)F₀/F
098.51.00
1085.21.16
2074.61.32
4060.11.64
8045.32.17
16029.93.30

F₀ is the fluorescence intensity in the absence of the quencher (Lys-Val), and F is the intensity at each quencher concentration.

A plot of F₀/F versus the concentration of Lys-Val (a Stern-Volmer plot) can reveal the nature of the quenching. A linear plot is typically indicative of a single type of quenching mechanism, either purely static or purely dynamic.

Research Applications in Biomaterials and Biotechnology Non Clinical Contexts

Incorporation of Lys-Val Sequences in Designed Peptides for Hydrogel Formation

The spontaneous formation of hydrogels from short, designed peptides is a burgeoning area of research, with Lys-Val sequences often playing a central role. These hydrogels are three-dimensional networks of self-assembled peptide nanofibers that can entrap large amounts of water. nih.govnih.govmdpi.com The principle behind their formation often relies on the design of peptides with alternating hydrophilic and hydrophobic residues, a pattern exemplified by the pairing of lysine (B10760008) and valine. nih.govbohrium.comchinesechemsoc.org

When dissolved in water, these peptides can adopt conformations, such as β-sheets, where the lysine side chains are exposed to the aqueous environment, and the valine side chains are shielded from it. nih.gov This amphiphilic nature drives the self-assembly process. For instance, β-hairpin peptides have been designed with alternating lysine and valine residues flanking a turn-inducing sequence. nih.gov In aqueous solutions, these peptides self-assemble, and the entanglement of the resulting nanostructures leads to the formation of a hydrogel network that mimics the native extracellular matrix. nih.gov

Researchers have developed numerous peptide sequences for hydrogel formation where the Lys-Val motif is a key component. For example, the MAX1 peptide, with a sequence of (Val-Lys)4-Val-D-Pro-Pro-Thr-(Lys-Val)4-NH2, demonstrates the power of this alternating sequence in driving hydrogelation. researchgate.net The inclusion of a D-Pro-Pro sequence induces a β-turn, facilitating the formation of an intramolecular β-sheet, which is a prerequisite for self-assembly and subsequent hydrogel formation.

The mechanical properties and degradation of these hydrogels can be tuned by altering the peptide sequence and concentration. For example, the co-assembly of oppositely charged dipeptides, such as Fmoc-Tyr-Asp and Fmoc-Tyr-Lys, can form tunable hydrogels. nih.gov Furthermore, the position of the lysine residue within the peptide can influence the mechanical properties of the resulting hydrogel, which can be further enhanced through chemical cross-linking. rsc.org

Table 1: Examples of Lys-Val Containing Peptides in Hydrogel Formation
Peptide Name/SequenceKey Design FeatureSelf-Assembly Driving ForceResulting Structure
MAX1 ((Val-Lys)4-Val-D-Pro-Pro-Thr-(Lys-Val)4-NH2)Alternating hydrophobic (Val) and hydrophilic (Lys) residues with a central β-turn sequence (D-Pro-Pro). researchgate.netHydrophobic interactions and hydrogen bonding leading to β-sheet formation.Nanofibers forming a hydrogel network. researchgate.net
β-Hairpin PeptidesAlternating lysine and valine residues flanking a tetrapetide designed to mimic a Type II' β-turn. nih.govIntramolecular folding followed by intermolecular self-assembly. nih.govSelf-assembling gels. nih.gov
Fmoc-Tyr-LysCo-assembles with an oppositely charged dipeptide (Fmoc-Tyr-Asp). nih.govElectrostatic interactions and π-π stacking from the Fmoc group. nih.govTunable hydrogel with β-sheet amyloid structures. nih.gov

Fabrication of Peptide-Based Nanofibers and Self-Assembled Structures

The self-assembly of peptides containing the Lys-Val motif is a powerful tool for the fabrication of well-defined nanofibers and other nanostructures. nih.govresearchgate.net These structures form through a hierarchical process that begins with the association of individual peptide molecules. nih.gov Amphiphilic peptides designed with sequences of alternating hydrophobic and hydrophilic amino acids, such as valine and lysine, can self-assemble into β-sheet structures. nih.govnih.gov These β-sheets then act as protofibrils, which can assemble side-by-side to form ribbons. These ribbons can subsequently twist or coil to form mature nanofibers with controlled morphology. nih.gov

The precise dimensions and morphology of the resulting nanofibers can be influenced by the specific peptide sequence. For instance, amphiphilic β-sheet peptides with the sequence Pro-Lys-X1-Lys-X2-X2-Glu-X1-Glu-Pro, where X1 and X2 are hydrophobic residues like valine, have been shown to self-assemble into straight fibers with uniform widths. nih.gov The presence of proline residues at the termini can also play a crucial role in determining the final fiber morphology. nih.gov

The driving forces behind the self-assembly of these nanofibers include hydrophobic interactions, hydrogen bonding, and electrostatic interactions. nih.gov The hydrophobic valine residues tend to be buried within the core of the nanofiber to minimize contact with water, while the charged lysine residues are exposed on the surface. This arrangement is fundamental to the stability of the nanofibers in an aqueous environment. The process can be influenced by factors such as peptide concentration, pH, and ionic strength. nih.gov

Table 2: Hierarchical Self-Assembly of Lys-Val Containing Peptides into Nanofibers
Assembly StageDescriptionPrimary Interactions
Monomer AggregationIndividual peptide molecules begin to associate. nih.govHydrophobic interactions between valine side chains.
Protofibril FormationFormation of β-sheet structures. nih.govIntermolecular hydrogen bonding.
Ribbon AssemblySide-by-side association of protofibrils. nih.govLateral packing and electrostatic interactions.
Nanofiber MaturationCoiling or twisting of ribbons to form mature nanofibers. nih.govSupramolecular forces.

Role of Lys-Val in Peptide Amphiphile Systems for Material Design

The self-assembly of PAs is driven by the need to shield the hydrophobic tails from the aqueous environment. nih.gov This leads to the formation of various nanostructures, including spherical micelles, cylindrical nanofibers, and vesicles. nih.govnih.gov In these assemblies, the hydrophobic alkyl tails and valine residues typically form the core, while the hydrophilic lysine residues are displayed on the surface. nih.gov This presentation of bioactive peptide sequences on the surface of the nanostructure is a key feature of PAs. nih.gov

The balance between hydrophobic and hydrophilic interactions is critical for controlling the self-assembly process. By varying the number and position of lysine and valine residues, researchers can tune the resulting nanostructures. For example, the co-assembly of oppositely charged PAs, one containing lysine and the other containing a negatively charged amino acid like glutamic acid, can lead to enhanced thermal stability of the resulting fibrils due to electrostatic interactions. nih.gov

Investigation of Peptide-Mediated Molecular Recognition in Artificial Systems

The principles of molecular recognition, fundamental to biological processes, are being harnessed in the design of artificial systems for sensing, catalysis, and separation. mdpi.com Peptides containing specific sequences, including Lys-Val, can be incorporated into synthetic receptors to achieve selective binding of target molecules. The distinct chemical properties of the lysine and valine side chains—a primary amine and an isobutyl group, respectively—can be exploited to create binding pockets with specific shapes and chemical functionalities.

In the design of synthetic receptors for amino acids and peptides, macrocyclic compounds and other supramolecular structures are often employed to create a pre-organized binding cavity. mdpi.com The incorporation of Lys-Val motifs into these structures can provide sites for hydrogen bonding (via the peptide backbone and lysine side chain) and hydrophobic interactions (via the valine side chain). This combination of interactions can lead to selective recognition of complementary guest molecules in aqueous environments.

For instance, molecularly imprinted polymers (MIPs) can be created with "memories" for a specific template molecule. researchgate.net The use of peptide crosslinkers, such as those containing oligo-L-lysine, in the synthesis of MIPs for protein recognition has been explored. researchgate.net These peptide crosslinkers can undergo conformational changes in response to pH, allowing for gentle template removal and rebinding. While not specifically focused on the Lys-Val dipeptide, this research highlights the potential of using the physicochemical properties of amino acid residues like lysine to control molecular recognition in artificial systems.

Peptide Sequences in Tissue Engineering Scaffolds and Regenerative Medicine Research

Self-assembling peptides that form nanofibrous hydrogels are of great interest as scaffolds for tissue engineering and regenerative medicine. mdpi.comnih.govstemcellsgroup.comresearchgate.netnih.gov These scaffolds can mimic the structure and, to some extent, the function of the natural extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation. nih.govmdpi.comnih.gov Peptides containing Lys-Val sequences are frequently used in the design of these scaffolds due to their biocompatibility and ability to self-assemble into ECM-mimetic structures. nih.govnih.gov

A prominent example is the pentapeptide sequence Ile-Lys-Val-Ala-Val (IKVAV), which is derived from the laminin (B1169045) protein, a major component of the basement membrane. nih.govresearchgate.net Scaffolds functionalized with the IKVAV sequence have been shown to enhance neural cell attachment, migration, and neurite outgrowth, making them promising for neural tissue engineering applications. nih.govresearchgate.net The presence of lysine and valine within this sequence contributes to its biological activity and its integration into self-assembling peptide systems.

Table 3: Lys-Val Containing Peptides in Tissue Engineering Research
Peptide/SequenceApplication AreaFunction of Lys-Val MotifScaffold Type
IKVAV (Ile-Lys-Val-Ala-Val)Neural Tissue Engineering. nih.govresearchgate.netBioactive sequence promoting neural cell adhesion and differentiation. nih.govresearchgate.netFunctionalized peptide amphiphile hydrogels. nih.gov
Alternating (Lys-Val)n PeptidesGeneral Tissue Scaffolding. nih.govchinesechemsoc.orgDrives self-assembly into nanofibrous networks mimicking the ECM. nih.govInjectable, self-assembling hydrogels. acs.org
KLDV-containing PeptidesWound Healing and Skin Regeneration. acs.orgCombines a cell adhesion motif (LDV) with a self-assembling sequence facilitated by lysine. acs.orgNanofibrillar hydrogels. acs.org

Fundamental Chemical and Biochemical Principles Underlying Lys Val Research

Influence of Primary Structure on Peptide Conformation and Reactivity

The primary structure of a peptide or protein is the linear sequence of its constituent amino acids joined by peptide bonds. wikipedia.orgopenstax.org This sequence is the most fundamental level of protein architecture, directly dictating the higher-order folding and ultimate function. In the case of Lys-Val, the specific order of these two amino acids has profound implications for both local conformation and chemical reactivity.

Conformational Influence:

Lysine (B10760008) (Lys): The side chain of lysine is a butylamine (B146782) group, which is flexible and possesses a primary ε-amino group. youtube.com Under physiological conditions, this group is typically protonated (-NH3+), conferring a positive charge. youtube.comwikipedia.org This charge allows lysine to form strong electrostatic interactions, known as salt bridges, with negatively charged residues like aspartate or glutamate, which can be critical for stabilizing protein structure. youtube.com Its hydrophilic nature means it is frequently found on the surfaces of proteins, interacting with the aqueous solvent. wikipedia.org

Valine (Val): As a branched-chain amino acid, valine has a bulky, hydrophobic isopropyl side chain. americanpeptidesociety.org This nonpolar nature drives it to be sequestered in the interior of globular proteins to minimize contact with water, contributing to the hydrophobic core that is a primary driving force for protein folding. wikipedia.orgnih.gov The steric bulk of the valine side chain also imposes significant restrictions on the conformation of the peptide backbone. youtube.com

The Lys-Val sequence, therefore, establishes a distinct polarity. The lysine residue promotes interaction with the aqueous environment, while the adjacent valine residue favors exclusion from it. This can influence the local peptide chain to adopt conformations that shield the valine side chain while exposing the lysine side chain. In a larger peptide, a Lys-Val motif could be found at the edge of a hydrophobic core or on a surface where the valine can be partially buried. nih.govnih.gov

Reactivity Influence:

The reactivity of the Lys-Val dipeptide is dominated by the lysine side chain. The ε-amino group is a potent nucleophile in its unprotonated state and is involved in a wide array of chemical reactions and post-translational modifications. youtube.com

Reaction with Oxidants: The lysine side chain is susceptible to oxidation. For instance, hypochlorite (B82951) can react with the ε-amino group to form a dichloramine, a distinct product that can be identified by spectroscopic methods. nih.gov

Schiff Base Formation: The amino group can form reversible covalent linkages called Schiff bases with carbonyl compounds, a reaction crucial for the catalytic mechanism of certain enzymes. youtube.comnih.gov

Post-Translational Modifications: In cellular biochemistry, the lysine side chain is a common site for modifications such as ubiquitination (tagging a protein for degradation), acetylation, and methylation, which can alter a protein's function, localization, and interactions. youtube.com

The valine side chain, being a hydrocarbon, is chemically inert under most physiological conditions. Its primary contribution to reactivity is indirect, through its influence on the peptide's conformation and the local environment of the more reactive lysine residue.

Peptide Bond Characteristics and Conformational Constraints

The bond that links lysine and valine is a peptide bond—an amide linkage formed between the carboxyl group of lysine and the amino group of valine. openstax.org This bond has specific characteristics that impose significant rigidity on the peptide backbone. expasy.org

Due to resonance, where electrons are delocalized between the oxygen, carbon, and nitrogen atoms, the peptide bond exhibits approximately 40% double-bond character. wikipedia.org This partial double-bond character prevents free rotation around the C-N bond axis, forcing the six atoms of the peptide group (Cα of Lys, C', O, N, H, and Cα of Val) to lie in a single plane. youtube.comexpasy.org This planarity limits the conformational freedom of the polypeptide chain.

While the peptide bond itself is rigid, rotation can occur around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. expasy.org However, the range of allowed φ and ψ angles is severely limited by steric hindrance between the side chains and the peptide backbone. youtube.com The bulky isopropyl side chain of valine creates significant steric clashes, further constraining the available conformational space compared to an amino acid with a smaller side chain like glycine. nih.govnih.gov These allowed angles are famously visualized on a Ramachandran plot. For valine, the allowed regions are largely restricted to the β-sheet quadrant.

Table 1: Typical Backbone Dihedral Angle Ranges for Valine
ResidueSecondary Structure PreferenceApproximate Phi (φ) RangeApproximate Psi (ψ) Range
Valine (Val)β-Sheet-140° to -110°+110° to +140°
Valine (Val)α-Helix (less common)-70° to -60°-50° to -40°

This table presents typical, idealized ranges for valine in common secondary structures. Actual values in proteins show broader distributions centered around these regions.

This inherent conformational constraint imposed by valine is a key principle in protein structure. The presence of valine (or other β-branched residues like isoleucine and threonine) disfavors the formation of α-helices and promotes the formation of β-sheets. nih.gov

Backbone Solvation Effects in Peptide Systems

Backbone solvation refers to the interaction of the polar atoms of the peptide backbone (the C=O and N-H groups) with solvent molecules, primarily water. These interactions are crucial for determining the conformational preferences of peptides and the stability of folded proteins. tulane.edu

The Lys-Val dipeptide presents a fascinating case study in local solvation due to the opposing properties of its side chains.

Valine's Desolvating Effect: Amino acids with large, nonpolar side chains, like valine, have a high tendency to desolvate the peptide backbone. nih.gov This is because the bulky side chain can physically shield the backbone from water molecules, and the hydrophobic nature of the side chain makes the energetic cost of creating a solvent cavity high. This exclusion of water from the backbone strengthens the intramolecular hydrogen bonds that stabilize secondary structures like α-helices and β-sheets. nih.gov

Lysine's Hydrophilic Effect: Conversely, the long, charged side chain of lysine is highly hydrophilic and interacts favorably with water. This promotes the solvation of the local peptide region.

The net effect on a Lys-Val unit is a complex interplay. The valine residue will tend to reduce backbone solvation, an effect that is enthalpically unfavorable on its own but can be a driving force for folding when it allows for the formation of stable, internal hydrogen bonds. oup.com The adjacent lysine ensures that this region of the peptide maintains a favorable interaction with the aqueous phase. The electrostatic solvation free energy (ΔGel), which quantifies the interaction between the peptide's charges and the polar solvent, is significantly influenced by these residues. nih.gov

Table 2: Representative Solvation Properties of Lysine and Valine Side Chains
Amino AcidSide Chain PropertySolvation Free Energy (kcal/mol)Effect on Backbone Solvation
LysineHydrophilic, Basic (+)Highly Favorable (Negative)Promotes Solvation
ValineHydrophobic, NonpolarUnfavorable (Positive)Hinders Solvation (Desolvating)

Note: Absolute solvation free energy values can vary significantly based on the experimental or computational method used. This table illustrates the relative contributions.

Quantitative Structure-Reactivity Relationships in Lys-Val Containing Peptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological or chemical activity. nih.gov For peptides, QSAR models use physicochemical descriptors of the amino acids to predict activities such as antioxidant potential, bitterness, or enzyme inhibition. nih.gov

A specific QSAR model for "Lys-Val hydrochloride" is not established, as QSAR studies typically focus on a specific activity across a library of different peptides. However, we can analyze how the properties of Lys-Val would be parameterized in such a model. The descriptors used in peptide QSAR fall into several categories:

Hydrophobicity: Describes the nonpolar character of the side chains. Valine has a high hydrophobicity value, which is often correlated with receptor binding or membrane interaction. Lysine is very hydrophilic.

Steric Properties: These relate to the size and shape of the side chains. Valine is sterically bulky, which can be either favorable or unfavorable for fitting into a binding pocket. Molar refractivity (MR) or specific steric parameters are used to quantify this.

Electronic Properties: These describe the distribution of electrons and charge. The positive charge on the lysine side chain is a critical electronic descriptor. Other parameters might include the isoelectric point (pI) or specific atomic charges.

In a hypothetical QSAR model for an activity like antioxidant capacity, the properties of Lys-Val would contribute distinctly. For example, studies have shown that the hydrophobicity of the N-terminal residue and the electronic properties of the C-terminal residue can be significant. nih.gov In Lys-Val, the high hydrophilicity of Lysine at the N-terminus and the steric bulk of Valine at the C-terminus would be key inputs into the predictive equation.

Table 3: Selected Physicochemical Descriptors for Lysine and Valine Used in QSAR Studies
Descriptor TypeDescriptor NameLysine (Lys)Valine (Val)
HydrophobicityHydropathy Index (Kyte-Doolittle)-3.94.2
LogP (calculated)-3.13-2.26
StericMolecular Weight (g/mol)146.19117.15
Van der Waals Volume (ų)135105
ElectronicIsoelectric Point (pI)9.745.96
Side Chain pKa10.53 (ε-amino)N/A

Descriptor values are representative and sourced from various bioinformatics databases and QSAR studies. nih.gov

By parameterizing peptides with these types of descriptors, QSAR models can sift through large datasets to identify which structural features are most critical for a given reactivity or biological activity, providing a powerful tool for designing novel peptides with desired functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.